3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole
Description
3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole is a carbazole-triazine hybrid compound characterized by:
- Core structure: A carbazole moiety (9H-carbazole) substituted at the 3-position with a triazine ring bearing two trichloromethyl (–CCl₃) groups.
- Alkyl chain: A linear octyl (–C₈H₁₇) group at the 9-position of the carbazole, enhancing solubility and reducing aggregation in organic solvents .
- Electron-withdrawing substituents: The trichloromethyl groups on the triazine ring impart strong electron-deficient properties, influencing photophysical and electronic behavior.
The octyl chain is likely introduced prior to triazine functionalization.
Properties
CAS No. |
184677-93-8 |
|---|---|
Molecular Formula |
C25H24Cl6N4 |
Molecular Weight |
593.2 g/mol |
IUPAC Name |
3-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octylcarbazole |
InChI |
InChI=1S/C25H24Cl6N4/c1-2-3-4-5-6-9-14-35-19-11-8-7-10-17(19)18-15-16(12-13-20(18)35)21-32-22(24(26,27)28)34-23(33-21)25(29,30)31/h7-8,10-13,15H,2-6,9,14H2,1H3 |
InChI Key |
YLHZKYMVSZSVBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=C(C=C(C=C2)C3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C4=CC=CC=C41 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazine ring: The triazine ring is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of trichloromethyl groups: The trichloromethyl groups are introduced through chlorination reactions using reagents such as trichloromethyl chloroformate.
Attachment of the carbazole moiety: The carbazole moiety is attached to the triazine ring via nucleophilic substitution reactions.
Addition of the octyl chain: The octyl chain is introduced through alkylation reactions using octyl halides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate large-scale synthesis.
Chemical Reactions Analysis
3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of carbazole-quinone derivatives.
Reduction: Reduction reactions can target the trichloromethyl groups, converting them into trichloromethyl alcohols or other reduced forms.
Photochemical reactions: The compound exhibits photochemical reactivity, making it useful as a photoinitiator in polymerization processes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole has a wide range of scientific research applications, including:
Biology: The compound’s photochemical properties make it useful in biological imaging and photodynamic therapy, where it can generate reactive oxygen species upon light exposure.
Medicine: Research is ongoing to explore its potential as a photosensitizer in cancer treatment, leveraging its ability to induce cell death in targeted tissues.
Mechanism of Action
The mechanism of action of 3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole involves the absorption of light energy, leading to the generation of reactive intermediates. Upon exposure to UV or visible light, the compound undergoes photolysis, resulting in the cleavage of the trichloromethyl groups and the formation of free radicals. These radicals can initiate polymerization reactions or interact with molecular targets in biological systems, leading to various effects such as cell death or material curing .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among analogs lie in the triazine substituents and carbazole alkylation:
Photophysical and Electronic Properties
Fluorescence :
- Dichloro-triazine derivatives exhibit strong blue fluorescence due to rigid planar structures .
- Trichloromethyl groups in the target compound may quench fluorescence but enhance electron transport, making it suitable for charge-transport layers rather than emissive layers.
- Diphenyl-triazine analogs (e.g., CAS 1345202-08-5) show red-shifted emission (e.g., 435 nm) due to extended conjugation and reduced excited-state energy .
Electrochemical Properties : – Trichloromethyl groups lower the LUMO (electron-deficient triazine), improving electron injection/transport in organic electronics . – Diphenyl-triazine derivatives balance electron affinity with hole-transport capabilities from carbazole, enabling bipolar charge transport .
Biological Activity
3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole is a compound that has garnered attention for its potential biological activities. This article will explore its biological properties, including antitumor, antimicrobial, and neuroprotective effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a carbazole moiety linked to a triazine ring with trichloromethyl substituents. The molecular formula is , and it is known for its stability and reactivity due to the presence of multiple chlorine atoms.
Antitumor Activity
Recent studies have indicated that compounds similar to 3-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole exhibit significant antitumor properties. For instance, derivatives of carbazole have shown selective cytotoxicity against melanoma cells. One study demonstrated that a related carbazole derivative induced apoptosis in melanoma cells through the activation of the p53 pathway, which is crucial for tumor suppression .
Table 1: Antitumor Activity of Carbazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| ECCA | Melanoma | 5.9 | p53 Activation |
| Compound A | A549 Lung Cancer | 25.7 | Caspase Activation |
| Compound B | C6 Glioma | 10.0 | Topoisomerase II Inhibition |
Antimicrobial Activity
Carbazole derivatives have also been evaluated for their antimicrobial properties. Research has shown that the introduction of specific functional groups can enhance antibacterial and antifungal activities. For example, N-substituted carbazoles demonstrated significant efficacy against various strains of bacteria and fungi.
Table 2: Antimicrobial Activity of N-Substituted Carbazoles
| Compound Name | Target Organism | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 1 | Antibacterial |
| Compound D | Candida albicans | 2 | Antifungal |
| Compound E | Escherichia coli | 8 | Antibacterial |
Neuroprotective Effects
Neuroprotective properties have also been attributed to certain carbazole derivatives. Studies indicate that these compounds can protect neuronal cells from oxidative stress-induced damage. For instance, one research highlighted the neuroprotective effect of a specific N-alkylcarbazole derivative at low concentrations, suggesting potential applications in neurodegenerative diseases .
Table 3: Neuroprotective Activity of Carbazole Derivatives
| Compound Name | Cell Line Tested | Concentration (µM) | Effect |
|---|---|---|---|
| Compound F | HT22 Neuronal Cells | 3 | Significant Protection |
| Compound G | SH-SY5Y Cells | 10 | Moderate Protection |
Case Studies
- Melanoma Treatment : A study evaluated the effects of ECCA on melanoma cell lines with varying BRAF mutations. The results showed that ECCA selectively inhibited tumor growth while sparing normal melanocytes, indicating its potential as a targeted therapy for melanoma .
- Antibacterial Efficacy : Research on N-substituted carbazoles revealed that certain modifications enhanced their activity against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus), highlighting their promise in combating antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
